molecular formula C18H19N3O B5657274 (4-isopropylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine

(4-isopropylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine

Cat. No. B5657274
M. Wt: 293.4 g/mol
InChI Key: PSEMGBBCFQUJBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "(4-isopropylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine" involves multiple steps, including the preparation of 1,2,4-oxadiazole derivatives. These syntheses typically employ techniques such as the reaction of hydrazides with carbon disulfide or cyclization reactions involving hydrazones and carboxylic acids. For instance, a method for synthesizing 1,2,4-oxadiazole derivatives includes the reaction between an isoxazole and a thiazol derivative, demonstrating the complexity and versatility of synthetic approaches in accessing these structures (Yakantham, Sreenivasulu, & Raju, 2019).

Molecular Structure Analysis

The molecular structure of compounds containing the 1,2,4-oxadiazole ring system has been studied extensively through various spectroscopic methods, including NMR, mass spectrometry, and sometimes X-ray crystallography. These studies reveal the compound's planar structure and the presence of aromatic interactions that may influence its reactivity and physical properties. For example, the structure and photochemical behavior of compounds related to the 1,2,4-oxadiazole system have been elucidated, highlighting the impact of N-phenyl substitutions on molecular geometry and electronic properties (Yang, Chiou, & Liau, 2002).

Chemical Reactions and Properties

The chemical reactivity of the 1,2,4-oxadiazole ring is characterized by its interactions with nucleophiles and electrophiles, reflecting its utility in various synthetic applications. Compounds with this motif often undergo reactions such as nucleophilic aromatic substitution, allowing for further functionalization. Studies on ring-fission and C–C bond cleavage reactions involving 1,2,4-oxadiazole derivatives showcase the diverse chemical behavior these compounds can exhibit under different conditions (Jäger, Laggner, Mereiter, & Holzer, 2002).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazole derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. The introduction of different substituents can significantly affect these properties, enabling the fine-tuning of material characteristics for specific applications. The study of the crystal structure of related compounds, like 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, provides insights into intermolecular interactions that dictate these physical properties (Zhu et al., 2021).

Chemical Properties Analysis

The chemical properties of "(4-isopropylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine" and related compounds are characterized by their stability, reactivity, and the potential for forming diverse chemical bonds. The oxadiazole ring imparts a degree of electron-withdrawing character, which can influence the acidity of adjacent hydrogens and the reactivity of the compound in nucleophilic substitution reactions. Research into the synthesis and reactivity of various 1,2,4-oxadiazole derivatives provides a foundation for understanding the broad utility of these compounds in synthetic chemistry (Ramazani & Rezaei, 2010).

properties

IUPAC Name

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-propan-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-13(2)14-8-10-16(11-9-14)19-12-17-20-18(21-22-17)15-6-4-3-5-7-15/h3-11,13,19H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEMGBBCFQUJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(propan-2-yl)aniline

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